

# WD-890: A Promising Allosteric TYK2 Inhibitor for Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | WD-890    |           |
| Cat. No.:            | B12386489 | Get Quote |

A comprehensive in vivo comparison of **WD-890**, a novel, potent, and selective allosteric TYK2 inhibitor, has demonstrated its therapeutic potential across multiple preclinical models of autoimmune diseases. These studies position **WD-890** as a promising oral therapeutic candidate for conditions including psoriasis, systemic lupus erythematosus (SLE), psoriatic arthritis (PsA), and inflammatory bowel disease (IBD).

**WD-890** distinguishes itself by binding to the pseudokinase domain of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. This allosteric inhibition mechanism offers high selectivity and modulates the signaling of key cytokines such as type I interferons (IFN), interleukin-12 (IL-12), and interleukin-23 (IL-23), which are pivotal in the pathogenesis of various immune-mediated inflammatory diseases. Preclinical data indicates that **WD-890** exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, alongside a tolerable toxicity profile.

## **Comparative In Vivo Efficacy**

To contextualize the performance of **WD-890**, this guide compares its efficacy with established treatments in relevant preclinical models. While direct head-to-head data for **WD-890** against all comparators is not available, this guide synthesizes data from studies using similar animal models to provide a benchmark for its potential therapeutic efficacy.

## **Psoriasis**



In an imiquimod (IMQ)-induced psoriasis mouse model, a widely used model that recapitulates key features of human psoriasis, the efficacy of TYK2 and JAK inhibitors has been well-documented.

| Treatment                                          | Model                                                    | Key Efficacy<br>Endpoints                                         | Result                                                |
|----------------------------------------------------|----------------------------------------------------------|-------------------------------------------------------------------|-------------------------------------------------------|
| Deucravacitinib (TYK2<br>Inhibitor)                | IMQ-induced psoriasis<br>in mice                         | Reduction in Psoriasis<br>Area and Severity<br>Index (PASI) score | Significant improvement in psoriasis symptoms. [1][2] |
| Reduction in skin<br>levels of p-STAT3 and<br>Ki67 | Significant reduction observed.[2]                       |                                                                   |                                                       |
| Inhibition of abnormal capillary proliferation     | Superior to monotherapy in combination with shikonin.[2] |                                                                   |                                                       |
| Tofacitinib (JAK<br>Inhibitor)                     | IMQ-induced psoriasis<br>in mice                         | Reduction in epidermal thickness and inflammatory infiltrate      | Significant reduction with topical application.       |
| Reduction in ear thickness                         | Significant reduction of 35% compared to vehicle.        |                                                                   |                                                       |

Quantitative data for WD-890 in the psoriasis model is not yet publicly available.

# **Systemic Lupus Erythematosus (SLE)**

The MRL/lpr mouse model is a spontaneous model of lupus that develops symptoms analogous to human SLE, including proteinuria, which is a key indicator of lupus nephritis.



| Treatment                                | Model                                                             | Key Efficacy<br>Endpoints | Result                                                      |
|------------------------------------------|-------------------------------------------------------------------|---------------------------|-------------------------------------------------------------|
| FTS (Ras Inhibitor)                      | MRL/lpr mice                                                      | Reduction in proteinuria  | Very low levels of proteinuria, similar to control mice.[3] |
| Reduction in serum anti-dsDNA antibodies | Significant decrease in antibody levels.[3]                       |                           |                                                             |
| huRII6 peptide                           | MRL/lpr mice                                                      | Reduction in proteinuria  | Decreased proportion of mice with severe proteinuria.[4]    |
| Increased survival rate                  | 80% survival at 38 weeks compared to 20% in the control group.[4] |                           |                                                             |

Quantitative data for WD-890 in the SLE model is not yet publicly available.

# **Psoriatic Arthritis (PsA)**

The mannan-induced arthritis model in mice is utilized to study the joint and skin inflammation characteristic of PsA.

| Treatment                              | Model                                                             | Key Efficacy<br>Endpoints                       | Result                                                                   |
|----------------------------------------|-------------------------------------------------------------------|-------------------------------------------------|--------------------------------------------------------------------------|
| Tofacitinib (JAK<br>Inhibitor)         | IL-23-driven PsA in mice                                          | Reduction in joint swelling and ankle thickness | Significant reduction<br>(vehicle: 3.9 mm vs<br>tofacitinib: 1.9 mm).[5] |
| Amelioration of psoriasis-like plaques | Drastic decrease in<br>the size of psoriatic-<br>like plaques.[5] |                                                 |                                                                          |

Quantitative data for WD-890 in the psoriatic arthritis model is not yet publicly available.



## **Inflammatory Bowel Disease (IBD)**

The dextran sulfate sodium (DSS)-induced colitis model is a widely used model for ulcerative colitis, a major form of IBD. The Disease Activity Index (DAI) is a composite score that measures weight loss, stool consistency, and rectal bleeding.

| Treatment                       | Model                                         | Key Efficacy<br>Endpoints                         | Result                                                                        |
|---------------------------------|-----------------------------------------------|---------------------------------------------------|-------------------------------------------------------------------------------|
| Upadacitinib (JAK<br>Inhibitor) | Not specified in publicly available abstracts | Clinical and endoscopic remission in human trials | Data from Phase III<br>trials show efficacy in<br>achieving remission.<br>[6] |

Quantitative data for **WD-890** in the IBD model is not yet publicly available.

# **Mechanism of Action: The TYK2 Signaling Pathway**

**WD-890**'s mechanism of action centers on the selective inhibition of TYK2. TYK2 is a key mediator in the signaling pathways of several cytokines implicated in autoimmune diseases. By binding to the regulatory pseudokinase (JH2) domain, **WD-890** allosterically inhibits the catalytic function of the kinase (JH1) domain. This targeted approach is designed to avoid the broader JAK inhibition that can be associated with more significant side effects.





Click to download full resolution via product page

Caption: Mechanism of action of WD-890.

# **Experimental Protocols**

Detailed experimental protocols for the in vivo studies of **WD-890** are outlined below, based on established methodologies for each disease model.

## **Imiquimod (IMQ)-Induced Psoriasis Mouse Model**

Objective: To evaluate the efficacy of **WD-890** in reducing psoriasis-like skin inflammation.

- Animal Model: BALB/c or C57BL/6 mice are typically used.
- Induction of Psoriasis: A daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara) is applied to the shaved back and/or ear of the mice for 5-7 consecutive days.[1][7]
- Treatment: WD-890 is administered orally (e.g., via gavage) at various doses daily, starting from the first day of IMQ application. A vehicle control group receives the vehicle solution



#### without WD-890.

- Efficacy Assessment:
  - Psoriasis Area and Severity Index (PASI): Skin inflammation is scored daily based on erythema (redness), scaling, and thickness. Each parameter is scored on a scale of 0-4, and the sum represents the total PASI score.[1][7][8]
  - Histology: At the end of the study, skin samples are collected for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
  - Biomarker Analysis: Skin tissue can be analyzed for the expression of inflammatory cytokines (e.g., IL-17, IL-23) and proliferation markers (e.g., Ki67) using techniques like qPCR or ELISA.



Click to download full resolution via product page



Caption: Experimental workflow for the IMQ-induced psoriasis model.

# MRL/lpr Mouse Model of Systemic Lupus Erythematosus

Objective: To assess the ability of **WD-890** to ameliorate lupus-like disease, particularly lupus nephritis.

- Animal Model: Female MRL/lpr mice, which spontaneously develop an autoimmune disease resembling human SLE.
- Treatment: WD-890 is administered orally on a daily basis, typically starting before or at the
  onset of disease symptoms (e.g., 6-8 weeks of age) and continuing for a specified period
  (e.g., 10-12 weeks).
- Efficacy Assessment:
  - Proteinuria: Urine is collected weekly or bi-weekly to measure protein levels, a key indicator of kidney damage.[3][4][9]
  - Autoantibody Titers: Blood samples are collected periodically to measure serum levels of anti-double-stranded DNA (dsDNA) antibodies.[3]
  - Kidney Histology: At the end of the study, kidneys are harvested for histopathological examination to assess glomerulonephritis and immune complex deposition.
  - Survival: In long-term studies, the survival rate of the mice is monitored.





Click to download full resolution via product page

Caption: Experimental workflow for the MRL/lpr lupus model.

### Mannan-Induced Psoriatic Arthritis Mouse Model

Objective: To determine the effect of **WD-890** on both the skin and joint manifestations of psoriatic arthritis.

- Animal Model: Susceptible mouse strains such as BALB/c or C57BL/6.
- Induction of Arthritis: A single intraperitoneal (i.p.) injection of mannan from Saccharomyces cerevisiae is administered to induce an acute inflammatory response resembling PsA.[10]
   [11][12] For a chronic model, repeated injections can be given.[10]



- Treatment: Oral administration of WD-890 or vehicle begins prior to or at the time of mannan
  injection and continues for the duration of the study.
- Efficacy Assessment:
  - Clinical Scoring: Arthritis severity is assessed by scoring paw swelling and redness. Skin inflammation is scored based on erythema and scaling.
  - Histology: At the study's conclusion, joint and skin tissues are collected for histological analysis to evaluate inflammation and tissue damage.
  - Cytokine Analysis: Tissue homogenates or serum can be analyzed for levels of proinflammatory cytokines like TNF-α and IL-17A.[10]



Click to download full resolution via product page



Caption: Experimental workflow for the mannan-induced arthritis model.

# Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model

Objective: To evaluate the efficacy of WD-890 in a model of inflammatory bowel disease.

- Animal Model: C57BL/6 mice are commonly used.
- Induction of Colitis: Mice are given 2-5% DSS in their drinking water for 5-7 days to induce acute colitis.[13][14][15]
- Treatment: WD-890 or vehicle is administered orally once daily.
- Efficacy Assessment:
  - Disease Activity Index (DAI): Mice are monitored daily for weight loss, stool consistency, and the presence of blood in the stool. These three parameters are scored and combined to generate the DAI score.[14][16][17]
  - Colon Length: At the end of the study, the entire colon is excised, and its length is measured, as inflammation leads to colon shortening.
  - Histology: Colon tissue sections are stained with H&E to assess the degree of inflammation, ulceration, and crypt damage.
  - Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in colon tissue is measured as an indicator of neutrophil infiltration.





Click to download full resolution via product page

Caption: Experimental workflow for the DSS-induced colitis model.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

 1. Deucravacitinib and shikonin combination therapy ameliorates imiquimod-induced psoriasis in mice - PMC [pmc.ncbi.nlm.nih.gov]

### Validation & Comparative





- 2. Deucravacitinib and shikonin combination therapy ameliorates imiquimod-induced psoriasis in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of MRL/lpr mice, a genetic autoimmune model, with the Ras inhibitor, farnesylthiosalicylate (FTS) PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased survival and reduced renal injury in MRL/lpr mice treated with a human Fcy receptor II (CD32) peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tofacitinib Therapy Ameliorates Inflammation in a Mouse Model of Psoriasis and Arthritis by Inducing Type 2 Immunity ACR Meeting Abstracts [acrabstracts.org]
- 6. Evaluating Upadacitinib in the Treatment of Moderate-to-Severe Active Ulcerative Colitis: Design, Development, and Potential Position in Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analyses of Proteinuria, Renal Infiltration of Leukocytes, and Renal Deposition of Proteins in Lupus-prone MRL/lpr Mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Mannan Induced Psoriatic Arthritis (MiP) Model in Mice | Redoxis [redoxis.se]
- 11. Mannan induces ROS-regulated, IL-17A-dependent psoriasis arthritis-like disease in mice PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Macrophage Mannose Receptor Regulate Mannan-Induced Psoriasis, Psoriatic Arthritis, and Rheumatoid Arthritis-Like Disease Models [frontiersin.org]
- 13. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 14. noblelifesci.com [noblelifesci.com]
- 15. criver.com [criver.com]
- 16. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model PMC [pmc.ncbi.nlm.nih.gov]
- 17. socmucimm.org [socmucimm.org]
- To cite this document: BenchChem. [WD-890: A Promising Allosteric TYK2 Inhibitor for Autoimmune Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386489#confirming-the-in-vivo-efficacy-of-wd-890-in-different-disease-models]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com